阿拉曼丁

描述

Identification and Biological Activity of Allamandicin

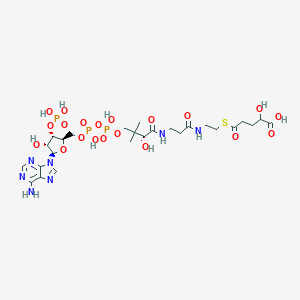

Allamandicin is a peptide identified from the tobacco hornworm Manduca sexta, which exhibits strong inhibitory effects on juvenile hormone biosynthesis in vitro. The peptide, known as Manduca sexta allatostatin, has a unique 15-residue sequence with no similarity to other known neuropeptides from different organisms. Its synthetic forms have shown activity indistinguishable from the native peptide, with an effective dose (ED50) of approximately 2 nM. This inhibition is reversible, and the peptide also inhibits corpora allata of adult female Heliothis virescens, indicating potential cross-species activity .

Synthesis and Catalytic Activity of Allamanda Mediated Nanoparticles

A green synthesis method using allamanda flower extract has been developed to produce gold nanoparticles. The process involves the reduction of chloroauric acid (HAuCl4) solution with the extract, resulting in spherical and triangular nanoparticles ranging from 5-40 nm and 20-70 nm, respectively. Characterization through atomic force microscopy (AFM), transmission electron microscopy (TEM), and x-ray diffraction revealed a crystallite size of about 11 nm for the face-centered cubic (FCC) gold nanoparticles. These nanoparticles exhibit catalytic activity towards the reduction of H2O2, suggesting potential applications in antimicrobial studies, bio-imaging, and drug-delivery .

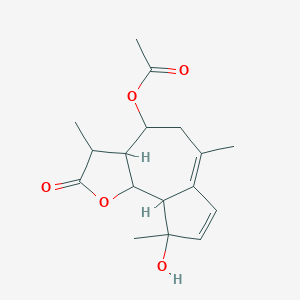

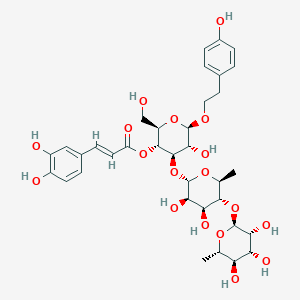

Total Synthesis of Allamcin and Related Iridoid Lactones

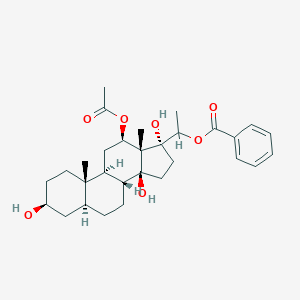

The total synthesis of the iridoid lactone allamcin, found in Allamanda neriifolia, has been achieved. The synthesis strategy includes the elaboration of a key acetoxy-aldehyde intermediate, fusion of the β-oxy-γ-butyrolactone ring system, chemo-selective vic-bishydroxylation, in situ oxidation, and cyclisation from the 1,2-diol. This synthesis also constitutes formal syntheses of plumericin and allamandin, as allamcin can be converted into these compounds. The approach demonstrates the potential for synthesizing antileukaemic iridoid lactones .

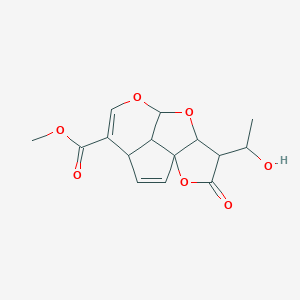

Iridoids of Apocynaceae and Minor Iridoids from Allamanda neriifolia

Research on the Apocynaceae family has led to the isolation of new iridoids, including isoallamandicin, allamcin, allamancin, and their derivatives, from the stem and leaves of Allamanda neriifolia. The structures of these compounds were determined through spectral and chemical evidence. Additionally, gardenoside and 10-dehydrogardenoside, two ordinal-type iridoids, were also obtained. These findings contribute to the understanding of the chemical diversity within the Apocynaceae family and the potential biological activities of these iridoids .

科学研究应用

1. 神经学研究

阿拉曼丁通过与果蝇全脑激素受体 (AlstR) 的相互作用,已用于神经科学研究。谭等(2006 年)证明了 AlstR/全脑激素系统在快速和可逆地沉默哺乳动物神经元(包括大鼠、雪貂和猴子的大脑皮层和丘脑神经元)方面的有效性。这种方法对于研究哺乳动物的神经活动和行为关系至关重要(Tan et al., 2006)。

2. 伤口愈合研究

在另一项研究中,含有阿拉曼丁的阿拉曼达水提取物在大鼠模型中显示出显着的伤口愈合活性。Nayak 等(2006 年)发现阿拉曼达提取物通过增加伤口收缩率、增强皮肤强度和刺激胶原形成来促进伤口愈合。这表明阿拉曼丁在治疗人类伤口方面具有潜在用途(Nayak et al., 2006)。

3. 杀虫特性

Gan(2013 年)从阿拉曼达中分离出阿拉曼丁,发现它具有显着的杀虫活性。该研究证明了其对菜粉蝶幼虫的有效性,表明其作为天然杀虫剂的潜力(Gan, 2013)。

4. 细胞转染和成像

阿拉曼丁相关的肽,如全脑激素,已用于细胞生物学研究。Biju 等(2007 年)发现全脑激素可以转染活细胞并将量子点转运到细胞内,包括细胞核。此特性对于细胞标记和药物递送应用具有重要意义(Biju et al., 2007)。

5. 昆虫和甲壳类动物的激素合成

Stay 和 Tobe(2007 年)探讨了与阿拉曼丁在结构上相关的全脑激素在抑制昆虫和甲壳类动物的保幼激素合成中的作用。这项研究有助于理解这些物种的激素调节(Stay & Tobe, 2007)。

作用机制

Target of Action

Allamandicin is primarily known as an inhibitor of tyrosinase . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for the color of skin, hair, and eyes. By inhibiting tyrosinase, allamandicin can potentially affect the production of melanin.

Mode of Action

As a tyrosinase inhibitor, it likely prevents the enzyme from catalyzing the oxidation of tyrosine, a crucial step in melanin synthesis .

Biochemical Pathways

Allamandicin’s primary biochemical pathway involves the melanin synthesis pathway. By inhibiting tyrosinase, it disrupts the conversion of tyrosine to DOPAquinone, a key step in melanin production . The downstream effects of this inhibition could include reduced melanin production, potentially affecting skin pigmentation.

Result of Action

The primary molecular effect of allamandicin’s action is the inhibition of tyrosinase, leading to a potential decrease in melanin production . On a cellular level, this could result in changes to pigmentation.

未来方向

While specific future directions for Allamandicin research are not mentioned in the search results, it’s generally recommended to conduct further studies on the phytochemical, pharmacological, and toxicological properties and their mechanisms of action, safety, and efficacy in the species of Allamanda cathartica .

属性

IUPAC Name |

methyl 11-(1-hydroxyethyl)-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O7/c1-6(16)9-11-15(22-13(9)18)4-3-7-8(12(17)19-2)5-20-14(21-11)10(7)15/h3-7,9-11,14,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYLCIMGXGYTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966167 | |

| Record name | Methyl 3-(1-hydroxyethyl)-2-oxo-3,3a,7a,9b-tetrahydro-2H,4aH-1,4,5-trioxadicyclopenta[a,hi]indene-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allamandicin | |

CAS RN |

51838-83-6 | |

| Record name | Allamandicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051838836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLAMANDICIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-(1-hydroxyethyl)-2-oxo-3,3a,7a,9b-tetrahydro-2H,4aH-1,4,5-trioxadicyclopenta[a,hi]indene-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the insecticidal potential of Allamandicin?

A1: Allamandicin, an iridoid isolated from Allamanda cathartica Linn, exhibits potent insecticidal activity against the larvae of Pieris rapae (small white butterfly). [] Research indicates that its insecticidal activity, measured by the LC50 value (concentration lethal to 50% of the test insects), is 0.026 mg/mL. This is notably higher than the activity observed for Toosendanin (0.033 mg/mL), a known botanical insecticide used as a positive control in the study. [] This suggests Allamandicin could be a promising candidate for developing natural insecticides.

Q2: How is Allamandicin structurally characterized?

A2: While the provided abstracts do not specify the molecular formula, weight, or spectroscopic data for Allamandicin, they do mention that its structure was elucidated using Mass Spectrometry (MS) and 1H Nuclear Magnetic Resonance (NMR) spectroscopy. [] These techniques are commonly employed to determine the structural features of organic compounds, providing valuable information about the arrangement of atoms and functional groups within the molecule.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B150342.png)

![2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B150350.png)

![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)